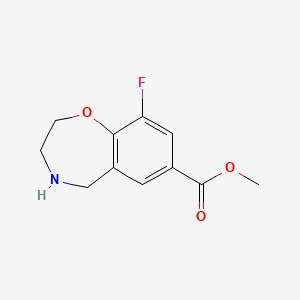
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene core with four pyridinylvinylphenyl groups attached, making it a highly conjugated system with interesting electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(pyridin-4-yl)benzaldehyde: This can be achieved through the reaction of 4-bromopyridine with benzaldehyde under basic conditions.
Formation of 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde: This involves a Wittig reaction where the aldehyde group is converted to a vinyl group.
Final Coupling: The final step involves coupling the 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde with a central ethene core using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups using hydrogenation catalysts.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene largely depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. In electronic applications, its conjugated system allows for efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrakis(4-(phenyl)vinyl)ethene: Lacks the pyridinyl groups, resulting in different electronic properties.
1,1,2,2-Tetrakis(4-(pyridin-3-yl)vinyl)ethene: Similar structure but with pyridinyl groups in a different position, affecting its reactivity and applications.
Uniqueness
1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene is unique due to its highly conjugated system and the presence of pyridinyl groups, which enhance its ability to participate in various chemical reactions and form stable complexes. This makes it particularly valuable in the fields of organic electronics and biological imaging.
Propriétés
Formule moléculaire |
C54H40N4 |
|---|---|
Poids moléculaire |
744.9 g/mol |
Nom IUPAC |
4-[(E)-2-[4-[1,2,2-tris[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C54H40N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h1-40H/b5-1+,6-2+,7-3+,8-4+ |
Clé InChI |
WYNIUFKJYDMONC-VYUKIJHXSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6)C7=CC=C(C=C7)/C=C/C8=CC=NC=C8 |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6)C7=CC=C(C=C7)C=CC8=CC=NC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)



![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)

![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)




